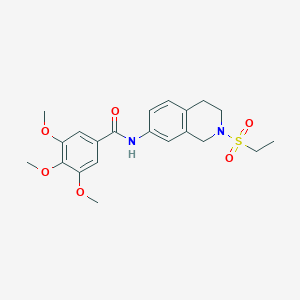
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide is a complex organic compound It is characterized by its unique structure that combines a tetrahydroisoquinoline moiety with a sulfonyl group and a trimethoxybenzamide group
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps. One approach might start with the preparation of the tetrahydroisoquinoline core, which can be achieved through Pictet-Spengler reaction conditions. The subsequent introduction of the ethylsulfonyl group might involve nucleophilic substitution reactions, using suitable sulfonyl chlorides under basic conditions. The final coupling with the trimethoxybenzamide can be carried out through amide bond formation, typically employing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) under controlled conditions.
Industrial Production Methods
On an industrial scale, the production methods would be optimized for cost and efficiency, often involving catalytic systems and continuous flow reactors to ensure high yield and purity. Green chemistry principles might be applied to reduce waste and improve sustainability.
Types of Reactions
This compound can undergo various chemical reactions including:
Oxidation: : Potentially converting the tetrahydroisoquinoline ring to its corresponding aromatic isoquinoline.
Reduction: : Reducing functional groups like the sulfonyl group to thiols or sulfides.
Substitution: : Both electrophilic and nucleophilic substitution reactions can be facilitated at different positions of the compound.
Common Reagents and Conditions
Oxidation Reagents: : PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction Reagents: : LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution Conditions: : Using bases like NaOH or acids like HCl depending on the desired substitution.
Major Products Formed from These Reactions
The major products depend on the reaction conditions. Oxidation might yield isoquinoline derivatives, while reduction could yield sulfide-modified compounds. Substitution reactions might introduce various functional groups into the core structure.
Applications De Recherche Scientifique
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide has numerous applications in scientific research:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives are studied for potential enzyme inhibition properties.
Medicine: : Investigated for pharmacological activities such as anti-inflammatory or anticancer properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its interaction with biological macromolecules. For instance, it might inhibit specific enzymes by binding to their active sites, or it might interact with cellular receptors, modulating signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which it is used.
Comparaison Avec Des Composés Similaires
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide can be compared with similar compounds like:
N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Differs only in the sulfonyl group.
2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Lacking the N- substituent.
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide: : Variation in the sulfonyl group substitution.
This compound stands out due to the presence of an ethylsulfonyl group, which can significantly alter its chemical reactivity and biological interactions, distinguishing it from its analogs.
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-5-30(25,26)23-9-8-14-6-7-17(10-16(14)13-23)22-21(24)15-11-18(27-2)20(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUMBBDACRKZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
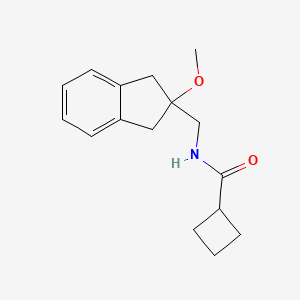
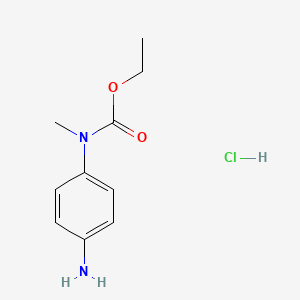
![4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692150.png)
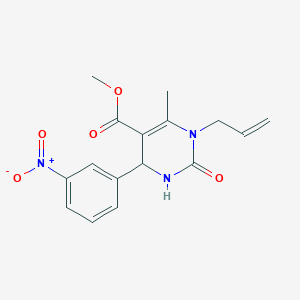
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2692152.png)
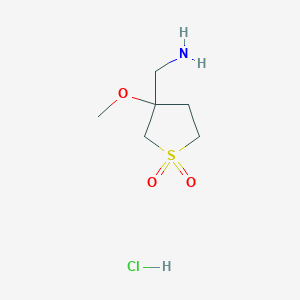

![4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide](/img/structure/B2692160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2692161.png)
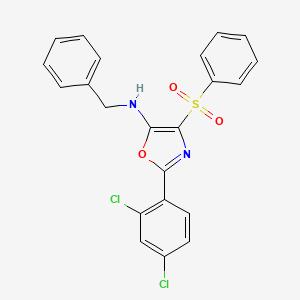
![trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol](/img/structure/B2692165.png)
![9-cyclohexyl-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2692167.png)
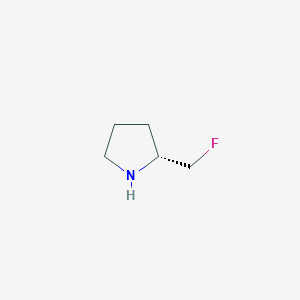
![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692170.png)
